1-(4-methylphenyl)-5-[(phenylsulfonyl)methyl]-1H-tetrazole
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Overview
Description
1-(4-methylphenyl)-5-[(phenylsulfonyl)methyl]-1H-tetrazole, also known as MPTT, is a tetrazole derivative that has been extensively studied for its potential applications in various fields of science. In
Mechanism of Action
The mechanism of action of 1-(4-methylphenyl)-5-[(phenylsulfonyl)methyl]-1H-tetrazole is not fully understood, but it is believed to involve the inhibition of specific enzymes and proteins. For example, 1-(4-methylphenyl)-5-[(phenylsulfonyl)methyl]-1H-tetrazole has been shown to inhibit carbonic anhydrase, an enzyme that plays a role in the regulation of acid-base balance in the body. 1-(4-methylphenyl)-5-[(phenylsulfonyl)methyl]-1H-tetrazole has also been shown to inhibit cyclooxygenase-2, an enzyme that is involved in the production of inflammatory mediators in the body.
Biochemical and Physiological Effects:
1-(4-methylphenyl)-5-[(phenylsulfonyl)methyl]-1H-tetrazole has been shown to have a variety of biochemical and physiological effects. For example, 1-(4-methylphenyl)-5-[(phenylsulfonyl)methyl]-1H-tetrazole has been shown to have anti-inflammatory and analgesic effects, as well as antitumor effects. 1-(4-methylphenyl)-5-[(phenylsulfonyl)methyl]-1H-tetrazole has also been shown to have hypoglycemic effects, which may make it a potential treatment for diabetes. Additionally, 1-(4-methylphenyl)-5-[(phenylsulfonyl)methyl]-1H-tetrazole has been shown to have neuroprotective effects, which may make it a potential treatment for neurodegenerative diseases such as Alzheimer's disease.
Advantages and Limitations for Lab Experiments
One advantage of 1-(4-methylphenyl)-5-[(phenylsulfonyl)methyl]-1H-tetrazole is that it is relatively easy to synthesize, which makes it readily available for research purposes. Additionally, 1-(4-methylphenyl)-5-[(phenylsulfonyl)methyl]-1H-tetrazole has been shown to have a variety of potential applications in different fields of science, which makes it a versatile compound for research. However, one limitation of 1-(4-methylphenyl)-5-[(phenylsulfonyl)methyl]-1H-tetrazole is that its mechanism of action is not fully understood, which makes it difficult to design experiments to study its effects.
Future Directions
There are many potential future directions for research on 1-(4-methylphenyl)-5-[(phenylsulfonyl)methyl]-1H-tetrazole. One direction is to further investigate its potential as an anticancer agent, as well as its potential to treat other diseases such as diabetes and Alzheimer's disease. Another direction is to study its effects on other enzymes and proteins, in order to gain a better understanding of its mechanism of action. Additionally, research could focus on the synthesis of new materials using 1-(4-methylphenyl)-5-[(phenylsulfonyl)methyl]-1H-tetrazole, in order to explore its potential use in materials science.
Synthesis Methods
1-(4-methylphenyl)-5-[(phenylsulfonyl)methyl]-1H-tetrazole can be synthesized using a variety of methods, including the reaction of 4-methylbenzenesulfonyl chloride with sodium azide, followed by the reaction of the resulting intermediate with 4-methylphenylhydrazine. Another method involves the reaction of 4-methylbenzenesulfonyl azide with 4-methylphenylhydrazine. Both methods result in the formation of 1-(4-methylphenyl)-5-[(phenylsulfonyl)methyl]-1H-tetrazole.
Scientific Research Applications
1-(4-methylphenyl)-5-[(phenylsulfonyl)methyl]-1H-tetrazole has been studied for its potential applications in various fields of science, including medicinal chemistry, biochemistry, and materials science. In medicinal chemistry, 1-(4-methylphenyl)-5-[(phenylsulfonyl)methyl]-1H-tetrazole has been investigated for its potential as an anticancer agent, as well as for its potential to treat other diseases such as diabetes and Alzheimer's disease. In biochemistry, 1-(4-methylphenyl)-5-[(phenylsulfonyl)methyl]-1H-tetrazole has been studied for its effects on specific enzymes and proteins, such as carbonic anhydrase and cyclooxygenase-2. In materials science, 1-(4-methylphenyl)-5-[(phenylsulfonyl)methyl]-1H-tetrazole has been investigated for its potential use in the synthesis of new materials with unique properties.
properties
Molecular Formula |
C15H14N4O2S |
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Molecular Weight |
314.4 g/mol |
IUPAC Name |
5-(benzenesulfonylmethyl)-1-(4-methylphenyl)tetrazole |
InChI |
InChI=1S/C15H14N4O2S/c1-12-7-9-13(10-8-12)19-15(16-17-18-19)11-22(20,21)14-5-3-2-4-6-14/h2-10H,11H2,1H3 |
InChI Key |
SSUJKUZSYHMYHU-UHFFFAOYSA-N |
SMILES |
CC1=CC=C(C=C1)N2C(=NN=N2)CS(=O)(=O)C3=CC=CC=C3 |
Canonical SMILES |
CC1=CC=C(C=C1)N2C(=NN=N2)CS(=O)(=O)C3=CC=CC=C3 |
Origin of Product |
United States |
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